

1,3-Propanediol synthesis pathways from glycerol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

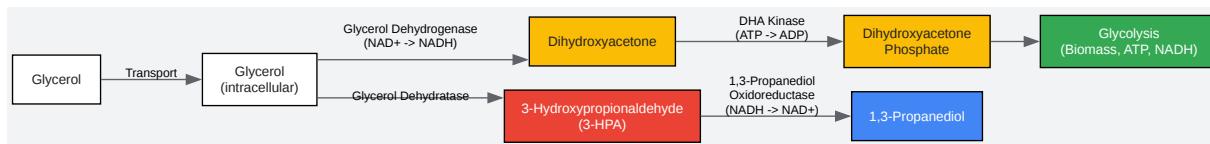
An In-depth Technical Guide to the Synthesis of **1,3-Propanediol** from Glycerol

The increasing production of biodiesel has led to a significant surplus of its primary byproduct, crude glycerol.^[1] This has driven research into valorizing this renewable feedstock by converting it into value-added chemicals. Among these, **1,3-propanediol** (1,3-PDO) stands out as a key platform chemical, primarily used as a monomer for the production of high-performance polyesters like polytrimethylene terephthalate (PTT).^{[2][3]} This guide provides a detailed technical overview of the primary synthesis pathways for converting glycerol into 1,3-PDO, focusing on microbial fermentation and chemical catalysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Microbial Synthesis of **1,3-Propanediol**

Microbial fermentation is the most established and commercially utilized method for producing 1,3-PDO from glycerol.^[1] This bioconversion process is carried out by a variety of microorganisms, including native producers and genetically engineered strains.

Metabolic Pathways


The microbial conversion of glycerol to 1,3-PDO involves a dismutation process with two main branches: a reductive pathway and an oxidative pathway.^{[4][5]}

- **Reductive Pathway:** Glycerol is converted to 1,3-PDO in a two-step enzymatic reaction. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase.^{[4][6]}

Subsequently, 3-HPA is reduced to 1,3-PDO by **1,3-propanediol** oxidoreductase (PDOR), which regenerates NAD⁺ from NADH.[4][5]

- Oxidative Pathway: In parallel, glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (DHAP).[1] DHAP enters the glycolysis pathway to generate energy (ATP) and reducing equivalents (NADH) necessary for cell growth and the reductive pathway.[2][5]

Key enzymes in this process are glycerol dehydratase (encoded by the *dhaB* gene) and **1,3-propanediol** dehydrogenase (encoded by the *dhaT* gene).[7] Some microorganisms, like *Clostridium butyricum*, possess a vitamin B12-independent glycerol dehydratase, which is an economic advantage for industrial applications.[8] In contrast, microorganisms like *Klebsiella pneumoniae* utilize a coenzyme B12-dependent glycerol dehydratase.[9]

[Click to download full resolution via product page](#)

Figure 1: Microbial metabolic pathway for **1,3-Propanediol** synthesis from glycerol.

Producing Microorganisms and Performance

Several microorganisms are known for their ability to produce 1,3-PDO from glycerol. *Klebsiella pneumoniae*, *Clostridium butyricum*, and *Citrobacter freundii* are among the most studied natural producers.[1][4] Metabolic engineering has also been employed to develop recombinant strains of *Escherichia coli* and *Saccharomyces cerevisiae* with enhanced production capabilities.[10][11]

Microorganism	Strain	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L·h)	Reference
Klebsiella pneumoniae	Mutant	Fed-batch	102.7	0.56	-	[9]
Clostridium butyricum	Wild Type	Fed-batch	94.0	0.65	-	[9]
Lactobacillus diolivorans	Wild Type	-	>85.0	-	-	[6]
Escherichia coli	Recombinant	Two-stage fed-batch	104.4	0.902	2.61	[12]
Saccharomyces cerevisiae	Instant Baker's Yeast	Anaerobic batch	-	0.423 (wt%)	-	[13]

Experimental Protocol: Fed-Batch Fermentation

This protocol outlines a general procedure for the production of 1,3-PDO from glycerol using a microbial culture in a fed-batch fermentation setup.

1. Media Preparation:

- Seed Culture Medium (per liter): 20 g glycerol, 10 g tryptone, 5 g yeast extract, 10 g NaCl. Sterilize by autoclaving at 121°C for 20 minutes.
- Fermentation Medium (per liter): 50 g glycerol, 5 g $(\text{NH}_4)_2\text{SO}_4$, 2 g KH_2PO_4 , 0.5 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 1 ml trace element solution. Sterilize by autoclaving. Aseptically add a filter-sterilized vitamin solution (e.g., vitamin B12 if required by the strain) post-sterilization.
- Feeding Solution: 500 g/L glycerol solution, sterilized by autoclaving.

2. Inoculum Preparation:

- Inoculate a single colony of the production strain into 50 mL of seed culture medium in a 250 mL flask.
- Incubate at the optimal temperature (e.g., 37°C for *K. pneumoniae*) with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-exponential growth phase.

3. Fermentor Setup and Operation:

- Aseptically transfer the seed culture to a sterilized bioreactor containing the fermentation medium to achieve an initial optical density (OD₆₀₀) of approximately 0.1.
- Control fermentation parameters:
 - Temperature: Maintain at the optimal temperature (e.g., 37°C).
 - pH: Control at a setpoint (e.g., 7.0) by automated addition of a base (e.g., 5M NaOH).
 - Agitation and Aeration: For microaerobic or anaerobic conditions, sparge with nitrogen gas. Maintain low agitation (e.g., 150-200 rpm) to ensure homogeneity.

4. Fed-Batch Strategy:

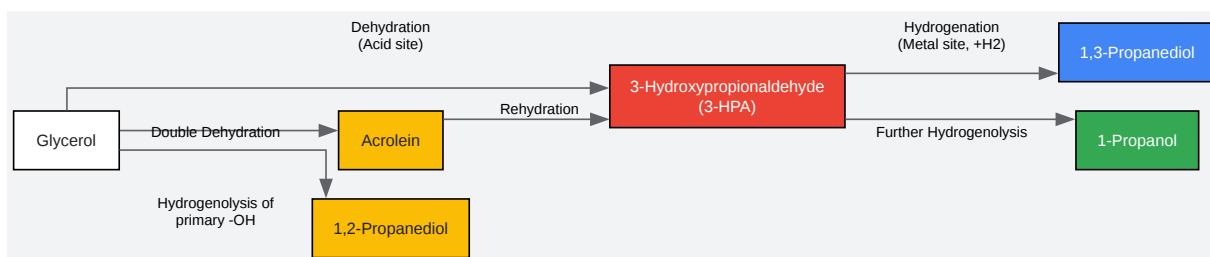
- Monitor the glycerol concentration periodically using HPLC.
- When the initial glycerol is nearly depleted, start feeding the concentrated glycerol solution at a predetermined rate to maintain the glycerol concentration within an optimal range (e.g., 20-40 g/L) to avoid substrate inhibition.

5. Sampling and Analysis:

- Withdraw samples aseptically at regular intervals.
- Centrifuge the samples to separate the biomass from the supernatant.
- Analyze the supernatant for glycerol and 1,3-PDO concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector.

- Measure cell density by recording the optical density at 600 nm (OD_{600}).

Chemical Synthesis of 1,3-Propanediol


Chemical catalysis, specifically selective hydrogenolysis, represents a promising alternative to microbial fermentation for converting glycerol to 1,3-PDO.^[3] This pathway offers potential advantages in terms of reaction rates and process simplicity.

Reaction Mechanism

The hydrogenolysis of glycerol to 1,3-PDO is a challenging reaction because the cleavage of the secondary C-O bond is thermodynamically less favorable than the cleavage of the primary C-O bonds, which leads to the formation of 1,2-propanediol (1,2-PDO) as a major byproduct.^[3] The most accepted mechanism is a two-step dehydration-hydrogenation process:^{[3][14]}

- Dehydration: Glycerol is first dehydrated on an acid site of the catalyst to form an intermediate, 3-hydroxypropionaldehyde (3-HPA).^{[3][14]}
- Hydrogenation: The 3-HPA intermediate is then rapidly hydrogenated on a metal active site to yield **1,3-propanediol**.^{[3][14]}

Effective catalysts are typically bifunctional, containing both acidic sites for dehydration and metallic sites for hydrogenation.^[3]

[Click to download full resolution via product page](#)

Figure 2: Proposed reaction pathways for the chemical hydrogenolysis of glycerol.

Catalyst Systems and Performance

The development of highly selective and stable catalysts is crucial for the economic viability of this process. Pt-W and Ir-Re based catalysts have shown the most promising results.^[3] The support material can also play a significant role in catalyst activity and selectivity.^[15]

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Glycerol Conversion (%) | 1,3-PDO Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | Pt/m-WO₃ | - | 180 | 5.5 | 18.0 | 39.2 |^[16] | | 2Pt-10WO₃ | SBA-15 | 260 | Atmospheric | 86.0 | 42.0 |^[14] | | Ir-ReO_x | Rutile TiO₂ | 120 | 8.0 | ~30 | ~45 |^[15] | | Pt/WO₃ | Al₂O₃ | 260 | Atmospheric | - | ~14 (Yield) |^[17] |

Experimental Protocol: Catalytic Hydrogenolysis

This protocol describes a general procedure for the liquid-phase hydrogenolysis of glycerol over a heterogeneous catalyst in a batch reactor.

1. Catalyst Preparation (Example: Impregnation):

- Prepare the support material (e.g., SBA-15, TiO₂).
- Dissolve the precursor for the acidic component (e.g., ammonium metatungstate) in deionized water.
- Add the support to the solution and stir for several hours. Dry the mixture (e.g., at 110°C overnight) and then calcine at a high temperature (e.g., 550°C).
- Dissolve the metal precursor (e.g., chloroplatinic acid) in deionized water.
- Impregnate the acidic component-modified support with the metal precursor solution.
- Dry and calcine the material again, followed by reduction under a H₂ flow at an elevated temperature to obtain the final catalyst.

2. Reactor Setup:

- Use a high-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port.

3. Reaction Procedure:

- Load the reactor with a specific amount of the prepared catalyst and an aqueous solution of glycerol (e.g., 10-20 wt%).
- Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove air.
- Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5-8 MPa).
- Heat the reactor to the target reaction temperature (e.g., 180-260°C) while stirring (e.g., 800-1000 rpm).
- Maintain the reaction for a set duration (e.g., 2-12 hours), keeping the pressure constant by supplying hydrogen as it is consumed.

4. Product Analysis:

- After the reaction, cool the reactor to room temperature and carefully release the pressure.
- Collect the liquid product and separate it from the solid catalyst by centrifugation or filtration.
- Analyze the liquid sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5).
- Quantify the concentrations of glycerol, **1,3-propanediol**, 1,2-propanediol, and other byproducts by comparing peak areas with those of standard solutions.
- Calculate glycerol conversion and product selectivity based on the GC analysis results.

Conclusion

The synthesis of **1,3-propanediol** from glycerol is a prime example of sustainable chemical production. Microbial fermentation is a mature technology that benefits from high selectivity, but can be limited by reaction rates and complex downstream processing.^{[1][5]} Chemical catalysis via hydrogenolysis offers a potentially more direct and faster route, though challenges in catalyst selectivity, stability, and the need for high-pressure hydrogen remain significant hurdles.^[3] Continued research in both metabolic engineering of microbial strains and the

design of novel, highly efficient bifunctional catalysts will be critical to further improve the economics and environmental footprint of 1,3-PDO production from this abundant renewable resource.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microbial Conversion of Glycerol Into 1,3-Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol [frontiersin.org]
- 4. media.neliti.com [media.neliti.com]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 7. Key enzymes catalyzing glycerol to 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Conversion of Glycerol to 1,3-Propanediol: Physiological Comparison of a Natural Producer, Clostridium butyricum VPI 3266, and an Engineered Strain, Clostridium acetobutylicum DG1(pSPD5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering for the microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Production of 1,3-propanediol from glycerol via fermentation by *Saccharomyces cerevisiae* - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]
- 17. Catalytic glycerol hydrogenolysis to 1,3-propanediol in a gas–solid fluidized bed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [1,3-Propanediol synthesis pathways from glycerol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051772#1-3-propanediol-synthesis-pathways-from-glycerol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com